molecular formula C12H13N3O3 B7863272 2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid

2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid

Cat. No.: B7863272
M. Wt: 247.25 g/mol
InChI Key: HHAXZSJCVWZZMP-UHFFFAOYSA-N
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Description

Compound “2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies and equipment is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Compound “2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Compound “2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of compound “2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Compound “2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Compound A: Known for its similar chemical structure and properties.

    Compound B: Shares similar applications in scientific research and industry.

    Compound C: Exhibits comparable reactivity and mechanism of action.

The uniqueness of compound “this compound” lies in its specific chemical structure, which imparts distinct properties and applications that differentiate it from other similar compounds .

Properties

IUPAC Name

2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-15(7-11(16)17)6-10-13-9-5-3-2-4-8(9)12(18)14-10/h2-5H,6-7H2,1H3,(H,16,17)(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAXZSJCVWZZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=O)C2=CC=CC=C2N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=NC(=O)C2=CC=CC=C2N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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